molecular formula C21H25N3O5S B6542789 N-[3-methyl-4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}sulfamoyl)phenyl]acetamide CAS No. 1060322-94-2

N-[3-methyl-4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}sulfamoyl)phenyl]acetamide

Cat. No.: B6542789
CAS No.: 1060322-94-2
M. Wt: 431.5 g/mol
InChI Key: MYQLXMFGBZPRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}sulfamoyl)phenyl]acetamide is a sulfonamide derivative featuring a morpholino ring, a sulfamoyl linkage, and an acetamide group. This compound’s structure combines a polar morpholino moiety (enhancing solubility) with a sulfamoyl-phenylacetamide backbone, which is common in bioactive molecules. Its synthesis likely involves sequential sulfonylation of an aniline derivative followed by acetylation, analogous to methods described in the literature .

Properties

IUPAC Name

N-[3-methyl-4-[[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-13-19(22-16(2)25)7-8-20(15)30(27,28)23-18-5-3-17(4-6-18)14-21(26)24-9-11-29-12-10-24/h3-8,13,23H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQLXMFGBZPRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to active sites or allosteric sites, leading to modulation of biological processes.

Comparison with Similar Compounds

N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide ()

  • Structure: Shares the sulfamoyl-phenylacetamide core but lacks the morpholino group, instead featuring a 3-methylphenyl substituent.
  • Properties: Forms a 3D hydrogen-bonded network in its crystal structure, with a melting point of ~174–176°C.
  • Applications : Used in medicinal chemistry for its sulfonamide-based bioactivity .

N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide ()

  • Structure: Replaces the morpholino group with a 5-methyl-1,3,4-thiadiazole ring.
  • Properties : The thiadiazole introduces aromaticity and hydrogen-bonding variability. This compound is an impurity in sulfamethizole, emphasizing the need for precise synthesis to avoid pharmacologically inactive byproducts.
  • Bioactivity : Demonstrates the impact of heterocyclic substituents on antibacterial efficacy .

Morpholino-Containing Analogues

2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide ()

  • Structure: Features a morpholino-sulfonyl group and a chlorophenoxy substituent.
  • Synthesis : Likely involves sulfonylation of a morpholine derivative, similar to routes in .

2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

  • Structure : Contains a 2-oxo-morpholin-3-yl group and an isopropylphenyl substituent.
  • Properties : The oxo group on the morpholine ring increases polarity, while the isopropyl group adds steric bulk. Reported melting points (~294–300°C) suggest robust crystalline packing due to hydrogen bonds.

Heterocyclic Sulfonamide Derivatives

Thiazole and Thiazolidinone Derivatives ()

  • Examples: 6c: 2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)acetamide. 7a–c: Compounds with thiazolidinone cores and varied carbamothioyl substituents.
  • Properties: Thiazolidinone rings confer rigidity and hydrogen-bonding capacity. Melting points range from 285–300°C, indicating stable crystalline forms.
  • Bioactivity : These compounds show anticancer and anti-hyperglycemic activities, likely targeting enzymes like MMP-9 or cathepsins .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Key Substituents Melting Point (°C) Notable Bioactivity
Target Compound ~476.54* Morpholino, 3-methylphenyl Not reported Hypothesized kinase inhibition
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide 314.36 3-Methylphenyl 174–176 Antimicrobial
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide 380.86 Chlorophenoxy, morpholino-sulfonyl Not reported Undisclosed
6c (Thiazolidinone derivative) ~535.62* Cyclohexylcarbamothioyl, benzylidene 294–296 Anticancer (MMP-9 inhibition)

*Calculated based on molecular formulae.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.